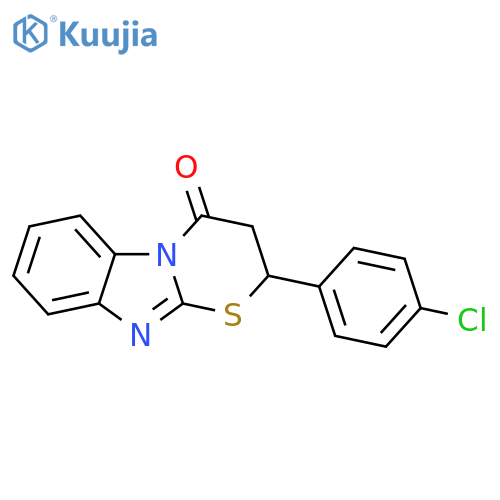Cas no 326881-95-2 (11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one)

326881-95-2 structure
商品名:11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one
CAS番号:326881-95-2
MF:C16H11ClN2OS
メガワット:314.789341211319
CID:6456408
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one 化学的及び物理的性質
名前と識別子
-
- 11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one
- 2-(4-chlorophenyl)-2,3-dihydro-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one
- 4H-[1,3]Thiazino[3,2-a]benzimidazol-4-one, 2-(4-chlorophenyl)-2,3-dihydro-
-
- インチ: 1S/C16H11ClN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2
- InChIKey: HBDRRQXKGOLUMG-UHFFFAOYSA-N
- ほほえんだ: C12SC(C3=CC=C(Cl)C=C3)CC(=O)N1C1=CC=CC=C1N=2
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ゆうかいてん: 148 °C(Solv: ethanol (64-17-5))
- ふってん: 533.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 1.67±0.40(Predicted)
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0843-0027-3mg |
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one |
326881-95-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0843-0027-2μmol |
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one |
326881-95-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0843-0027-1mg |
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one |
326881-95-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0843-0027-2mg |
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one |
326881-95-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
326881-95-2 (11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2230780-65-9(IL-17A antagonist 3)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
